molecular formula C9H11O4P B087457 3-(Hydroxy(phenyl)phosphoryl)propanoic acid CAS No. 14657-64-8

3-(Hydroxy(phenyl)phosphoryl)propanoic acid

Cat. No. B087457
CAS RN: 14657-64-8
M. Wt: 214.15 g/mol
InChI Key: MORLYCDUFHDZKO-UHFFFAOYSA-N
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Description

3-(Hydroxy(phenyl)phosphoryl)propanoic acid is an organic phosphoric acid compound . It is mainly used as a chemical intermediate in pharmaceutical chemistry and as a chemical raw material in the production of polymers .


Molecular Structure Analysis

The molecular formula of 3-(Hydroxy(phenyl)phosphoryl)propanoic acid is C9H11O4P . The InChI representation of the molecule is InChI=1S/C9H11O4P/c10-9(11)6-7-14(12,13)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,10,11)(H,12,13) .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(Hydroxy(phenyl)phosphoryl)propanoic acid include a molecular weight of 214.15 g/mol , a density of 1.35±0.1 g/cm3 , a melting point of 158.0 to 162.0 °C , a boiling point of 526.6±42.0 °C , and a water solubility of 31.183g/L at 20℃ .

Scientific Research Applications

Application in Energy & Environmental Science

  • Summary of the Application: HPA is used as an electrolyte additive in the development of zinc metal batteries . It constructs a spherical micellar molecular network via association of amphiphilic groups and multiple coordination sites to directionally adsorb/transfer Zn2+ in aqueous electrolyte, thus serving as an ion-flow stabilizer .
  • Methods of Application: The strong adsorption between HPA and the zinc surface induces the formation of an in situ organic–inorganic hybrid solid electrolyte interphase layer, which further promotes the charge transfer kinetics and suppresses interfacial parasitic reactions .
  • Results or Outcomes: An ultra-high average Zn plating/stripping efficiency of 99.91% over 2100 cycles at 4 mA cm −2 is achieved . The symmetrical cell with HPA exhibits outstanding reversibility at an unprecedentedly high current density of 120 mA cm −2 . The Zn//MnO2 cell exhibits superior capacity retention of 80% after 1100 cycles at 2 A g −1 compared to the cell without HPA (37%) .

Application in Biosynthesis

  • Summary of the Application: HPA is used in the biosynthesis pathways and strategies for improving 3-hydroxypropionic acid production in bacteria .
  • Methods of Application: The protocols range from rewiring of metabolic networks, alleviation of metabolite toxicity, to dynamic control of cell size and density .
  • Results or Outcomes: The substantial contribution of microbial growth to 3-HP production is recognized, as there is synchronization between cell growth and 3-HP formation .

Application in Organic Synthesis

  • Summary of the Application: HPA is used as a catalyst in chemical synthesis, particularly in catalyzing esterification, acylation, and oximation reactions .
  • Methods of Application: The specific methods of application can vary depending on the reaction, but generally involve adding HPA to the reaction mixture to catalyze the desired transformation .
  • Results or Outcomes: The use of HPA as a catalyst can improve the efficiency and selectivity of these reactions, leading to higher yields and purer products .

Application in Antibacterial Research

  • Summary of the Application: HPA can be useful in the preparation and study of antibacterial properties .
  • Methods of Application: This typically involves incorporating HPA into antibacterial formulations and testing their efficacy against various bacterial strains .
  • Results or Outcomes: While specific results can vary, the use of HPA in this context can potentially lead to the development of more effective antibacterial agents .

Application in Acid Cyclization

  • Summary of the Application: HPA can be used to catalyze acid cyclization reactions, such as the reaction of sugar molecules with other compounds .
  • Methods of Application: The specific methods of application can vary depending on the reaction, but generally involve adding HPA to the reaction mixture to catalyze the desired transformation .
  • Results or Outcomes: The use of HPA as a catalyst can improve the efficiency and selectivity of these reactions, leading to higher yields and purer products .

Application in Synthesis

  • Summary of the Application: HPA can be useful in the synthesis of other compounds. It can be synthesized from Dichlorophenylphosphine and Acrylic acid .
  • Methods of Application: This typically involves a series of chemical reactions, with HPA being used as a reagent .
  • Results or Outcomes: The specific results can vary, but the use of HPA in this context can potentially lead to the development of new chemical compounds .

Safety And Hazards

The safety information for 3-(Hydroxy(phenyl)phosphoryl)propanoic acid includes hazard statements such as H302, H315, H319, H332, H335 . Precautionary statements include P261, P280, P305, P310, P338, P351 . It is recommended to use personal protective equipment, avoid dust formation, avoid breathing vapours, mist or gas, ensure adequate ventilation, and prevent the product from entering drains .

properties

IUPAC Name

3-[hydroxy(phenyl)phosphoryl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11O4P/c10-9(11)6-7-14(12,13)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MORLYCDUFHDZKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(=O)(CCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30461246
Record name 3-[Hydroxy(phenyl)phosphoryl]propanoic acid
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Molecular Weight

214.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Hydroxy(phenyl)phosphoryl)propanoic acid

CAS RN

14657-64-8
Record name 2-Carboxyethyl(phenyl)phosphinic acid
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanoic acid, 3-(hydroxyphenylphosphinyl)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanoic acid, 3-(hydroxyphenylphosphinyl)-
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Record name 3-[Hydroxy(phenyl)phosphoryl]propanoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(hydroxyphenylphosphinyl)propanoic acid
Source European Chemicals Agency (ECHA)
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Record name Propanoic acid, 3-(hydroxyphenylphosphinyl)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Using 501.2 g of dichlorophenylphosphine, 3.2 g of t-butyl peroxybenzoate, 201.8 g of acrylic acid, and 0.92 L of water, a rinse-purified 3-[hydroxy(phenyl)phosphinyl]propionic acid was prepared by the procedure described in U.S. Pat. No. 5,334,760, namely the steps of hydrolyzing the reaction mixture after completion of the reaction, cooling it, harvesting the resulting crystals by filtration, rinsing the crystal crop with water, and drying it. The yield was 564.9 g or 94.2%. From the area ratio of the respective signals on the 1H-NMR spectrum, the molar ratio of 3-[hydroxy(phenyl)phosphinyl]propionic acid to phenylphosphinic acid was found to be 99.10:0.9. The other components were traces below the detection limit.
Quantity
501.2 g
Type
reactant
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step Two
Quantity
201.8 g
Type
reactant
Reaction Step Three
Name
Quantity
0.92 L
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
D Hua, J Tang, J Jiang, X Zhu - Polymer, 2009 - Elsevier
A novel amphiphilic phosphorus-containing polymer was prepared by RAFT polymerization of 3-[2-(acryloyloxy)ethoxy]-3-oxopropyl(phenyl) phosphinic acid (AOPA). The monomer was …
Number of citations: 17 www.sciencedirect.com
AG Hassabo, S Sharaawy, AL Mohamed - biointerfaceresearch.com
During this research, Magnesium oxide (MgO) nanoparticles were synthesised synthesized using Licorice root extract. Synthesized nanoparticles have been characterized using FT-IR, …
Number of citations: 4 biointerfaceresearch.com
D Hua, J Tang, J Jiang, X Zhu, R Bai - Macromolecules, 2009 - ACS Publications
The phenylphosphinic acid-functionalized microspheres were successfully prepared by “one-pot” emulsion polymerization of styrene/divinylbenzene with a functional macromolecular …
Number of citations: 29 pubs.acs.org
X Pan, J Cao, Y Wang, W Huang, D Hua, X Zhu… - Polymer, 2012 - Elsevier
A facile “one-pot” emulsion polymerization is reported to prepare surface-functionalized sub-micron spheres using novel amphiphilic comonomer as the reactive emulsifier. Specifically, …
Number of citations: 6 www.sciencedirect.com
EY Tupikina, M Bodensteiner, PM Tolstoy… - The Journal of …, 2018 - ACS Publications
Hydrogen bond patterns of crystals of phosphinic, phosphonic, and phosphoric acids and their cocrystals with phosphine oxides were studied using 31 P NMR and single-crystal X-ray …
Number of citations: 63 pubs.acs.org
J Yang, C Xing, Q Bao, L Zhang, S Huang… - Energy …, 2023 - Wiley Online Library
Defects and band shifts at the heterogeneous interface between the perovskite layer and the charge transport layer are two important problems that hinder the efficiency of photoelectric …
Number of citations: 0 onlinelibrary.wiley.com
MA El-Sabour, AL Mohamed, MG El-Meligy… - Nordic Pulp & Paper …, 2021 - degruyter.com
In this study we have recycled two types of waste papers, newspapers and magazines, to prepare paperboard sheets for multipurpose applications. The recycling procedure succeeded …
Number of citations: 18 www.degruyter.com

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